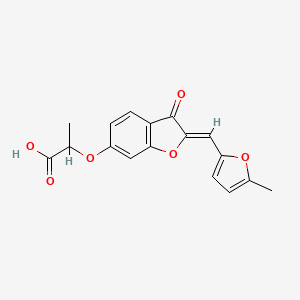

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

Übersicht

Beschreibung

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene, also known as FMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMNB is a nitroaromatic compound that contains a fluoro and methoxy group on its benzene ring. It is a yellow crystalline solid that is sparingly soluble in water, but soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene and its derivatives have been a subject of interest in synthetic chemistry. For instance, Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, in high yield and characterized it using X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Studies

The reaction kinetics and substitution patterns of fluoro-nitrobenzene compounds have been extensively studied. For example, Bamkole et al. (1973) measured ortho:para ratios in the reaction of fluoro-nitrobenzenes with various anions, providing insights into the steric and solvation effects in these reactions (Bamkole, Hirst, & Udoessien, 1973).

Microwave Mediated Reduction

Spencer et al. (2008) explored the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics. Their study showed that 4-fluoronitrobenzene could be efficiently reduced to 4-fluoroaniline under specific conditions (Spencer, Rathnam, Patel, & Anjum, 2008).

Theoretical Studies

Chen and Chieh (2002) conducted a density functional theory study to understand the internal rotational barriers of some aromatic nitro compounds, including fluoro-nitrobenzene derivatives. Their work provides insights into the molecular geometries and rotational dynamics of these compounds (Chen & Chieh, 2002).

Ordering in Dielectric Medium

Ojha (2005) performed a statistical analysis on the molecular ordering of smectogenic compounds, including fluoro-nitrobenzene derivatives, in dielectric media. This study is important for understanding the interactions and ordering of these molecules under different conditions (Ojha, 2005).

Eigenschaften

IUPAC Name |

4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)

![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)